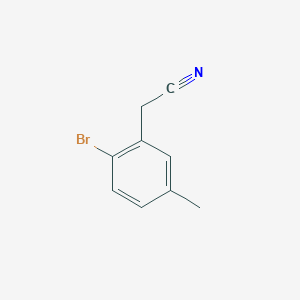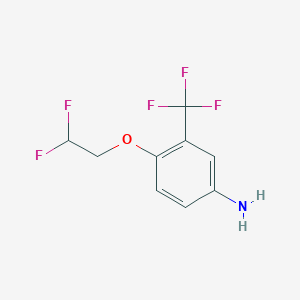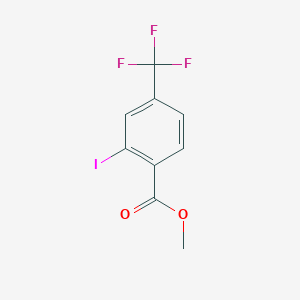![molecular formula C15H11F3O2 B1397935 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1140462-04-9](/img/structure/B1397935.png)
2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Übersicht
Beschreibung
The compound “2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond. This core is substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the biphenyl core, followed by the introduction of the substituents. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar biphenyl core, with the substituents adding complexity to the structure. The presence of the trifluoromethyl group would introduce a significant amount of electron-withdrawing character, which could impact the reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically quite reactive and could undergo a variety of reactions, including esterification and amide formation. The trifluoromethyl group is generally quite stable but could potentially participate in certain reactions under the right conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic. The trifluoromethyl group could potentially increase the compound’s lipophilicity, which could impact its solubility in various solvents .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid derivatives have been explored in the field of organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has demonstrated effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This process is particularly useful for α-dipeptide synthesis, showcasing the role of such compounds in facilitating complex organic reactions (Wang, Lu, & Ishihara, 2018).
Crystallography and Molecular Structure
The study of molecular structures and crystallography has been enhanced by the use of this compound and its derivatives. For example, compounds synthesized from diflunisal (an anti-inflammatory drug) that include this acid have been confirmed through single-crystal X-ray diffraction. These studies provide valuable insights into the intermolecular interactions and structural properties of these compounds (Zhong et al., 2010).
Organic Fluorophores
In the field of photoluminescence, derivatives of this compound have been used to adjust crystal morphology and emission behavior of organic fluorophores. This involves the creation of microstructures with varying emission properties, demonstrating the compound's utility in fine-tuning the photophysical characteristics of materials (Ye et al., 2021).
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the synthesis of polyimides , which are high-performance polymers with wide applications in the electronics industry .
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents , which could be a potential interaction of this compound with its targets.
Biochemical Pathways
Given its potential use in the synthesis of polyimides , it may be involved in the chemical pathways leading to the formation of these polymers.
Pharmacokinetics
It’s soluble in methanol , which suggests it could be absorbed and distributed in systems where methanol is a solvent.
Result of Action
As a potential monomer in the synthesis of polyimides , its action could result in the formation of these high-performance polymers.
Action Environment
It’s known to be stable under normal temperatures and pressures . Also, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-4-2-3-5-11(9)12-7-6-10(14(19)20)8-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOYWYXTWZMMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)
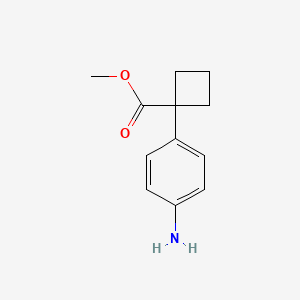
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)
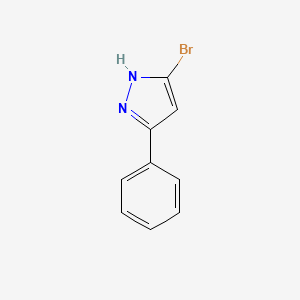
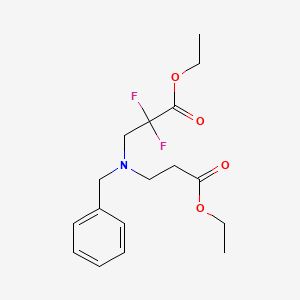
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)

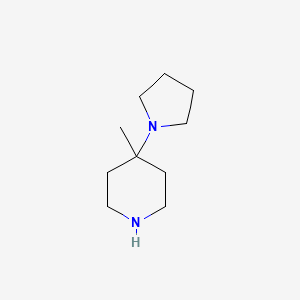
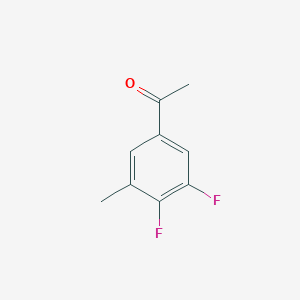
![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
